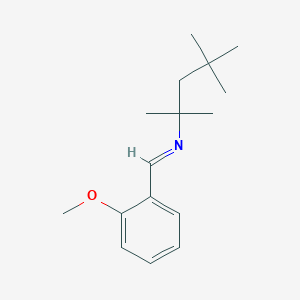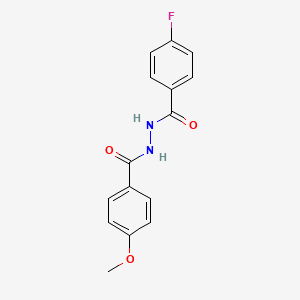
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine, also known as MitoBloCK-7, is a small molecule inhibitor of mitochondrial complex II. This compound has gained attention in the scientific community due to its potential use in research on mitochondrial function and its role in various diseases.
Mecanismo De Acción
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine inhibits the activity of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain and plays a critical role in cellular respiration. By inhibiting complex II, (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine disrupts the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
Studies have shown that (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can induce apoptosis in cancer cells by disrupting mitochondrial function. It has also been shown to protect against ischemia-reperfusion injury in the heart and brain by reducing oxidative stress and inflammation. Additionally, (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine has been found to enhance insulin sensitivity and improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine in lab experiments is its specificity for mitochondrial complex II, which allows for targeted inhibition of this enzyme. However, one limitation is that (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can also inhibit other enzymes in the electron transport chain at higher concentrations, which may lead to non-specific effects.
Direcciones Futuras
Future research on (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine could focus on its potential use as a therapeutic agent for diseases such as cancer, Parkinson's disease, and diabetes. Additionally, further studies could investigate the effects of (2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine on mitochondrial function in different cell types and under different conditions. Finally, the development of more potent and selective inhibitors of mitochondrial complex II could lead to new insights into the role of this enzyme in cellular metabolism and disease.
Métodos De Síntesis
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 1,1,3,3-tetramethylbutylamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps.
Aplicaciones Científicas De Investigación
(2-methoxybenzylidene)(1,1,3,3-tetramethylbutyl)amine has been used in various scientific studies to investigate the role of mitochondrial complex II in diseases such as cancer, Parkinson's disease, and ischemia-reperfusion injury. It has also been used to study the effects of mitochondrial dysfunction on cellular metabolism and energy production.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-11H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJPZAXLVRKBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)

![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)



![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)